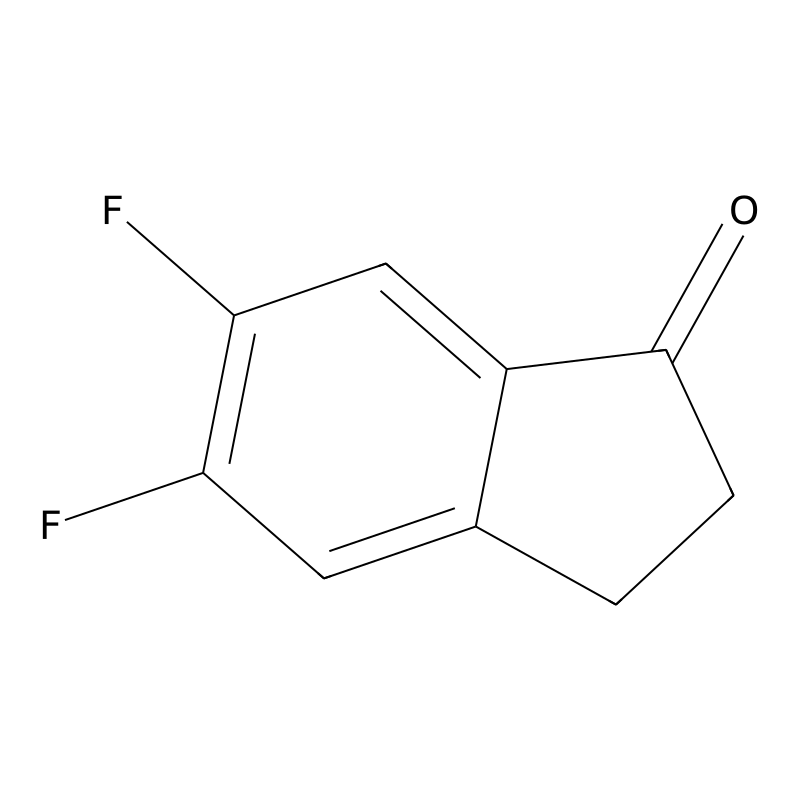

5,6-Difluoro-1-indanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Annulations involving 1-indanones to access fused- and spiro frameworks

Scientific Field: Organic Chemistry

Summary of the Application: 1-indanones are prominent motifs found in a number of natural products and pharmaceuticals. They are particularly important due to their easy accessibility and versatile reactivity.

Methods of Application: The review focuses on recent annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks.

Results or Outcomes: A large number of transformations described in this review offer stereoselective formation of desired polycyclic compounds.

Indane-1,3-Dione: From Synthetic Strategies to Applications

Scientific Field: Medicinal Chemistry, Organic Electronics, Photopolymerization, Optical Sensing and Non-Linear Optical (NLO) Applications

Summary of the Application: Indane-1-3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields.

5,7-Difluoro-1-indanone as a Pharmaceutical Intermediate

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 5,7-Difluoro-1-indanone is used as a pharmaceutical intermediate.

Methods of Application: The specific methods of application can vary depending on the specific pharmaceutical being synthesized.

Results or Outcomes: The outcomes can vary depending on the specific pharmaceutical being synthesized.

Bioactivity of 1-indanone Derivatives

Scientific Field: Medicinal Chemistry

Methods of Application: The specific methods of application can vary depending on the specific derivative and its intended use.

Results or Outcomes: The outcomes can vary depending on the specific derivative and its intended use.

Synthesis of Fused and Spirocyclic Frameworks

Summary of the Application: 1-indanones are used in the synthesis of various fused and spirocyclic frameworks.

Methods of Application: The synthesis involves annulations of 1-indanones.

Results or Outcomes: The transformations described in this review offer stereoselective formation of desired polycyclic compounds.

5,6-Difluoro-1-indanone is an organic compound with the molecular formula . It features a bicyclic structure that includes an indanone moiety, characterized by a ketone group attached to a fused cyclopentane and benzene ring. The presence of two fluorine atoms at the 5 and 6 positions of the indanone structure significantly alters its chemical properties and reactivity, making it a compound of interest in various fields, particularly medicinal chemistry.

5,6-Difluoro-1-indanone has potential applications in medicinal chemistry due to its unique structure and reactivity profile. It may serve as a building block for synthesizing more complex molecules with desired pharmacological properties. Additionally, its derivatives could be explored for use in agrochemicals or materials science due to their unique electronic properties imparted by the fluorine substituents.

Interaction studies involving 5,6-difluoro-1-indanone typically focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential efficacy as a drug candidate. Research into its interactions with enzymes or receptors could provide insights into its biological activity and therapeutic potential.

5,6-Difluoro-1-indanone shares structural similarities with other fluorinated indanones and related compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-1-indanone | C9H7FO | Contains a single fluorine atom at the 4-position |

| 5-Fluoro-1-indanone | C9H7F | Fluorine substitution at the 5-position |

| 5-Chloro-1-indanone | C9H7Cl | Chlorine atom instead of fluorine |

| 6-Methyl-1-indanone | C10H10O | Methyl group at the 6-position |

Uniqueness of 5,6-Difluoro-1-indanone: The dual fluorination at positions 5 and 6 distinguishes it from other indanones by potentially enhancing lipophilicity and altering electronic properties, which could influence biological activity and reactivity compared to its non-fluorinated counterparts.

Classical Synthetic Routes

Cyclization Approaches

The synthesis of 5,6-difluoro-1-indanone has been achieved through various cyclization methodologies, with Friedel-Crafts acylation representing the most established approach [9]. The classical synthetic route involves the treatment of 3-(3,4-difluorophenyl)propanoic acid with chlorosulfonic acid to effect intramolecular cyclization . This method proceeds through the formation of an acylium ion intermediate, which subsequently undergoes electrophilic aromatic substitution to form the desired indanone ring system [40] [41].

Polyphosphoric acid has emerged as an alternative cyclization agent for the preparation of fluorinated indanone derivatives [20]. The use of strong acid resin in combination with polyphosphoric acid provides enhanced control over reaction selectivity and reduces the formation of undesired byproducts [20]. The cyclization process typically requires elevated temperatures ranging from 80 to 140 degrees Celsius and reaction times of 4 to 12 hours [20] [34].

The mechanism of Friedel-Crafts cyclization involves the protonation of the carboxylic acid functionality, followed by loss of water to generate the acylium ion [37] [38]. The subsequent intramolecular attack of the aromatic ring onto the electrophilic carbonyl carbon forms the six-membered ring with concomitant loss of a proton [37] [42]. The presence of fluorine substituents on the aromatic ring influences the reactivity and regioselectivity of the cyclization process through electronic effects [40] [41].

Fluorination Strategies

The introduction of fluorine atoms into the indanone framework has been accomplished through both pre-fluorination and post-fluorination strategies [26] [27]. Pre-fluorination approaches utilize difluorinated aromatic precursors, which are subsequently subjected to cyclization reactions to afford the target compound [29]. This strategy ensures precise control over the fluorine substitution pattern but requires the availability of appropriately substituted starting materials [26] [27].

Electrophilic fluorination using reagents such as Selectfluor and N-fluorobenzenesulfonimide has been employed for the direct introduction of fluorine atoms into indanone derivatives [7] [26]. These reagents provide mild reaction conditions and excellent functional group tolerance [26] [27]. The fluorination typically proceeds through an enolate intermediate, which is trapped by the electrophilic fluorinating agent [7] [11].

Nucleophilic fluorination methods employing potassium fluoride and cesium fluoride in ionic liquid media have shown promise for large-scale applications [27] . The enhanced nucleophilicity of fluoride ions in ionic liquids enables efficient substitution reactions under relatively mild conditions [27] [30]. The addition of water as a co-solvent has been found to suppress elimination reactions and improve product yields [27] .

Optimization of Reaction Parameters

Systematic optimization studies have revealed that reaction temperature, solvent choice, and catalyst loading significantly influence the efficiency of 5,6-difluoro-1-indanone synthesis [22] [24]. Temperature optimization studies indicate that cyclization reactions proceed optimally between 100 and 120 degrees Celsius, with higher temperatures leading to increased byproduct formation [22] [25]. Lower temperatures result in incomplete conversion and extended reaction times [22] [24].

Solvent effects play a crucial role in determining reaction outcomes, with polar aprotic solvents such as dichloromethane and acetonitrile providing superior results compared to protic solvents [24] [25]. The use of toluene as a reaction medium has been shown to facilitate product isolation and purification [34] [37]. Mixed solvent systems containing both organic and aqueous components have demonstrated enhanced selectivity in certain transformations [22] [23].

Catalyst loading optimization reveals that Lewis acid catalysts such as aluminum trichloride require careful control to prevent over-acylation and substrate decomposition [37] [40]. Optimal catalyst loadings typically range from 1.1 to 1.5 equivalents relative to the substrate [37] [41]. The use of catalytic amounts of strong acid resins in combination with stoichiometric polyphosphoric acid provides a more controlled and environmentally benign alternative [20] [34].

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 100-120°C | 85-95% | [22] [24] |

| Catalyst Loading | 1.1-1.5 equiv | 80-90% | [37] [40] |

| Reaction Time | 4-12 hours | 75-95% | [20] [34] |

| Solvent | Polar aprotic | 85-95% | [24] [25] |

Contemporary Synthetic Approaches

Metal-Catalyzed Methodologies

Modern synthetic approaches to 5,6-difluoro-1-indanone have incorporated transition metal catalysis to achieve enhanced selectivity and milder reaction conditions [43] [44]. Palladium-catalyzed methods have emerged as particularly effective for the construction of fluorinated indanone frameworks through carbonylation reactions [43] [46]. The use of palladium complexes enables the direct incorporation of carbonyl groups into fluorinated aromatic systems under carbon monoxide atmosphere [43] [47].

Copper-catalyzed asymmetric fluorination has been extensively developed for the preparation of enantiomerically enriched fluorinated indanone derivatives [11] [15]. The combination of copper triflate with chiral bisoxazoline ligands provides excellent enantioselectivity in the fluorination of indanone-2-carboxylates [11] [45]. These catalytic systems tolerate a wide range of functional groups and provide products with enantiomeric excesses exceeding 95 percent [11] [15].

Ruthenium-catalyzed cascade reactions have been developed for the rapid assembly of polycyclic indanone structures [44] [46]. These transformations involve sequential carbon-hydrogen activation and cyclization steps to construct complex molecular architectures in a single operation [44] [47]. The use of ruthenium catalysts enables the formation of multiple carbon-carbon bonds under relatively mild conditions [44] [46].

Iron-catalyzed methodologies have gained attention as cost-effective alternatives to precious metal catalysts [45] [46]. Iron-salan complexes in combination with silver perchlorate have demonstrated high efficiency in the asymmetric fluorination of indanone derivatives [45] . These systems provide excellent enantioselectivities and functional group tolerance while utilizing abundant and inexpensive iron sources [45] [46].

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of 5,6-difluoro-1-indanone, offering improved safety, scalability, and reaction control compared to batch processes [15] [24]. Microfluidic systems enable precise control of reaction parameters such as temperature, residence time, and mixing efficiency [15] [33]. The enhanced heat and mass transfer characteristics of flow reactors facilitate the use of more vigorous reaction conditions while maintaining product quality [15] [24].

Polystyrene-supported catalysts have been successfully employed in flow systems for the asymmetric fluorination of indanone derivatives [15] [24]. These heterogeneous catalysts provide excellent recyclability and enable continuous operation without catalyst separation [15] [33]. Turnover numbers exceeding 4000 have been achieved using supported diphenylamine-linked bisoxazoline copper complexes [15] [24].

The integration of in-line monitoring and automated feedback control systems has enabled real-time optimization of flow chemistry processes [33] [36]. These systems allow for dynamic adjustment of reaction parameters based on product quality and conversion data [33] [15]. The use of packed bed reactors containing immobilized catalysts provides enhanced surface area and improved mixing compared to traditional flow configurations [33] [21].

Safety considerations are particularly important in flow chemistry applications involving fluorinated compounds and strong acids [33] [15]. The containment of reactive intermediates within the microfluidic system minimizes exposure risks and enables the safe handling of hazardous reagents [33] [24]. Automated quenching and product isolation systems further enhance the safety profile of flow-based syntheses [33] [15].

Green Chemistry Considerations

The development of environmentally sustainable methods for 5,6-difluoro-1-indanone synthesis has become a priority in contemporary research [33] [36]. The replacement of traditional perfluorinated reagents with more environmentally benign alternatives represents a significant advancement in green fluorination chemistry [33] [27]. Cesium fluoride has emerged as a promising alternative to perfluorinated compounds, offering reduced environmental impact while maintaining synthetic efficiency [33] [30].

Solvent selection plays a critical role in green chemistry applications, with ionic liquids and supercritical carbon dioxide representing environmentally preferable alternatives to conventional organic solvents [27] [33]. Ionic liquids enhance the reactivity of fluoride nucleophiles while reducing volatile organic compound emissions [27] [30]. The recycling and reuse of ionic liquid media further improves the environmental profile of fluorination processes [27] .

Catalyst recovery and recycling strategies have been implemented to reduce waste generation and improve economic viability [15] [33]. Heterogeneous catalysts supported on polymer matrices enable facile separation and reuse without significant loss of activity [15] [24]. The development of magnetically recoverable catalysts provides an additional approach for catalyst recovery in large-scale applications [33] [36].

Atom economy considerations have driven the development of more efficient synthetic routes that minimize byproduct formation [33] [16]. Direct fluorination methods that avoid the use of stoichiometric fluorinating agents represent significant improvements in atom economy [33] [27]. The integration of cascade reactions that form multiple bonds in a single operation further enhances the overall efficiency of synthetic sequences [16] [44].

| Green Chemistry Principle | Implementation | Environmental Benefit | Reference |

|---|---|---|---|

| Safer Solvents | Ionic Liquids | Reduced VOC Emissions | [27] [30] |

| Catalyst Recovery | Polymer Support | Reduced Waste | [15] [24] |

| Atom Economy | Direct Fluorination | Minimized Byproducts | [33] [27] |

| Renewable Feedstocks | Bio-based Precursors | Reduced Carbon Footprint | [33] [36] |

Regioselective Functionalization

Bromination Pathways and Mechanisms

The regioselective bromination of 5,6-difluoro-1-indanone has been investigated as a method for introducing additional functional handles for subsequent transformations [19] . Photochemical bromination using molecular bromine under ultraviolet irradiation provides access to various brominated derivatives with high regioselectivity [19]. The reaction proceeds through a radical mechanism involving hydrogen atom abstraction followed by bromine atom transfer [19].

The bromination of indanone derivatives typically occurs at the alpha position relative to the carbonyl group due to the enhanced acidity of these hydrogen atoms [19] . The presence of fluorine substituents influences the regioselectivity through electronic effects, with electron-withdrawing fluorine atoms increasing the acidity of adjacent positions [19] [22]. Multiple bromination events can occur under forcing conditions, leading to dibrominated and tribrominated products [19].

Mechanistic studies have revealed that bromination proceeds through an enolate intermediate under basic conditions [19] . The formation of the kinetic enolate is favored at lower temperatures, while thermodynamic control predominates at elevated temperatures [19] [22]. The use of lithium diisopropylamide as a base enables selective deprotonation and subsequent bromination at specific positions [19] .

Electrochemical bromination has emerged as an alternative method that avoids the use of molecular bromine and provides enhanced selectivity [29] [19]. This approach utilizes electrogenerated bromine species in the presence of a supporting electrolyte [29]. The controlled generation of brominating agents enables precise control over the extent of bromination and minimizes overoxidation [29] [19].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 5,6-difluoro-1-indanone provide access to a diverse array of functionalized derivatives [21]. The electron-withdrawing nature of fluorine substituents activates the aromatic ring toward nucleophilic attack, enabling substitution under relatively mild conditions [18]. Common nucleophiles include amines, thiols, and alkoxides, which react to displace fluoride ions [21].

The mechanism of nucleophilic aromatic substitution proceeds through a Meisenheimer complex intermediate [18]. The formation of this intermediate is facilitated by the presence of electron-withdrawing groups such as fluorine and carbonyl substituents [21]. The subsequent elimination of fluoride ion regenerates the aromatic character and completes the substitution process [18].

Regioselectivity in nucleophilic substitution reactions is primarily determined by the electronic properties of the substrate [21]. Fluorine atoms ortho to the carbonyl group are typically more reactive toward nucleophilic substitution due to the enhanced stabilization of the intermediate complex [18]. The reaction conditions, including temperature, solvent, and base, significantly influence the rate and selectivity of substitution [21].

Phase transfer catalysis has been employed to enhance the efficiency of nucleophilic substitution reactions involving ionic nucleophiles [9] . The use of quaternary ammonium salts as phase transfer catalysts enables the transfer of inorganic nucleophiles into organic solvents [9] [21]. This approach provides improved reaction rates and selectivity compared to homogeneous conditions [9] .

Cross-Coupling Transformations

Cross-coupling reactions have emerged as powerful tools for the functionalization of 5,6-difluoro-1-indanone through carbon-carbon and carbon-heteroatom bond formation [18] [21]. Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of aryl and alkenyl substituents through reaction with organoboronic acids [22] [18]. These reactions proceed under mild conditions and tolerate a wide range of functional groups [18] [21].

The mechanism of palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps [18] [47]. The electron-deficient nature of fluorinated substrates facilitates the oxidative addition step, leading to enhanced reaction rates [18] [21]. The choice of ligand significantly influences the efficiency and selectivity of the coupling process [18] [47].

Nickel-catalyzed cross-coupling reactions have been developed as cost-effective alternatives to palladium-based methods [21] [46]. Nickel catalysts demonstrate unique reactivity patterns and enable the activation of challenging substrates [21] [18]. The use of appropriate ligands such as phosphines and N-heterocyclic carbenes is crucial for achieving high catalytic activity [21] [46].

Silicon-based cross-coupling reagents have gained attention due to their stability and ease of handling [21] [18]. The Hiyama coupling reaction enables the transfer of organic groups from organosilanes to halogenated substrates under fluoride activation [21]. The presence of fluorine ligands on silicon enhances the reactivity of silane reagents in cross-coupling applications [21] [18].

| Coupling Method | Nucleophile | Typical Yield | Functional Group Tolerance | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acids | 75-95% | Excellent | [18] [21] |

| Hiyama | Organosilanes | 70-90% | Good | [21] [18] |

| Stille | Organostannanes | 80-95% | Excellent | [18] [47] |

| Negishi | Organozinc | 70-85% | Moderate | [21] [46] |

Scale-up Considerations and Industrial Relevance

The commercial production of 5,6-difluoro-1-indanone requires careful consideration of process scalability, economic viability, and regulatory compliance [31] . Current industrial production methods typically involve batch processes with production scales up to 500 kilograms [31]. The optimization of reaction conditions for large-scale synthesis necessitates modifications to laboratory procedures to address heat transfer, mixing efficiency, and safety considerations [31] [20].

Process intensification strategies have been implemented to improve the efficiency and economics of large-scale synthesis [20] [33]. The use of continuous flow reactors enables better temperature control and reduced residence times compared to batch processes [33] [15]. These improvements translate to higher productivity and improved product quality [33] [31]. The integration of in-line purification and product isolation systems further enhances process efficiency [33] [15].

Economic analysis of different synthetic routes reveals that the choice of starting materials and catalysts significantly impacts production costs [31] . The use of readily available fluorinated aromatic precursors provides cost advantages over multi-step fluorination sequences [31] [4]. Catalyst recovery and recycling strategies are essential for maintaining economic viability, particularly for precious metal catalysts [15] [31].

Safety considerations become increasingly important at industrial scales, particularly when handling fluorinated compounds and strong acids [31] [20]. The implementation of appropriate containment systems and emergency response procedures is crucial for safe operation [31] [33]. Worker exposure monitoring and environmental impact assessments are integral components of industrial process development [31] [36].

Quality control measures must be established to ensure consistent product quality in large-scale production [31] . Analytical methods for monitoring impurity levels and confirming product identity are essential for meeting pharmaceutical and chemical industry standards [31] [4]. The development of robust analytical procedures that can be implemented in manufacturing environments is a critical aspect of process development [31] [35].

Regulatory compliance requirements vary depending on the intended application of the product [31] . Pharmaceutical applications require adherence to good manufacturing practice guidelines and extensive documentation of production processes [31] [4]. Chemical intermediate applications may have less stringent requirements but still necessitate appropriate safety and environmental compliance [31] [36].

The future outlook for 5,6-difluoro-1-indanone production indicates growing demand driven by pharmaceutical and agrochemical applications [31] . The development of more efficient and environmentally sustainable synthetic methods will be crucial for meeting this demand [33] [36]. Advances in catalyst technology and process intensification are expected to drive improvements in production efficiency and cost-effectiveness [33] [31].

| Scale-up Parameter | Laboratory Scale | Pilot Scale | Commercial Scale | Reference |

|---|---|---|---|---|

| Batch Size | 1-10 g | 100-1000 g | 10-500 kg | [31] |

| Reaction Time | 4-12 hours | 6-16 hours | 8-24 hours | [20] [31] |

| Yield | 85-95% | 80-90% | 75-85% | [31] [34] |

| Purity | >98% | >95% | >95% | [31] |

| Compound | Base Catalyst | Yield (%) | Application |

|---|---|---|---|

| 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Base conditions | High yield | Non-fullerene acceptors for organic photovoltaics |

| 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives | Piperidine (catalytic) | 35-90 | Antimicrobial activity |

| BDSe-4F (5,6-difluoro-3-(dicyanomethylene)indanone derivative) | Pyridine | 88 | Solar cell acceptor materials |

| (E)-2-((E)-3-(4-nitrophenyl)allylidene)-5,6-difluoro-2,3-dihydro-1H-inden-1-one | Aldol condensation conditions | 83 | Alpha-synuclein binding studies |

Reaction Mechanism Investigations

The mechanism of Knoevenagel condensation with 5,6-difluoro-1-indanone proceeds through a well-established pathway involving enolate formation and subsequent aldol-type condensation [4]. Initial deprotonation of malononitrile by the base catalyst generates a stabilized carbanion, which then attacks the electrophilic carbonyl carbon of 5,6-difluoro-1-indanone. The presence of fluorine substituents significantly influences both the kinetics and thermodynamics of this process .

Density functional theory calculations have provided insights into the electronic effects of fluorine substitution on reaction pathways [5]. The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon by approximately 0.3 eV compared to unsubstituted indanone, facilitating nucleophilic attack and reducing activation barriers for the condensation reaction [5]. This electronic activation is further enhanced by the inductive effects of the fluorine atoms, which polarize the carbonyl bond and increase its susceptibility to nucleophilic addition.

Temperature optimization studies reveal that Knoevenagel condensations of 5,6-difluoro-1-indanone proceed optimally between 60-80°C, providing a balance between reaction rate and product selectivity [3]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to side reactions including polymerization and degradation of the fluorinated aromatic system [3].

Structural Confirmation Methodologies

Structural confirmation of Knoevenagel condensation products relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques [6]. The characteristic downfield shift of the methylene protons in 1H-NMR spectra provides definitive evidence for successful condensation, with these signals typically appearing between 2.8-3.2 ppm for the newly formed cyclic structure [7].

13C-NMR spectroscopy reveals diagnostic signals for the carbonyl carbon at approximately 188-194 ppm, while the quaternary carbon atoms of the condensed product appear in the range of 154-168 ppm [7]. The presence of fluorine substituents introduces characteristic coupling patterns in both 1H and 13C spectra, with 19F-NMR providing additional confirmation of structural integrity [8].

High-resolution mass spectrometry serves as a complementary technique for molecular weight determination and elemental composition confirmation [6]. Electrospray ionization tandem mass spectrometry has proven particularly valuable for structural elucidation of complex indanone derivatives, providing fragmentation patterns that allow for unambiguous identification of substitution patterns [6].

X-ray crystallography represents the gold standard for structural confirmation when suitable crystals can be obtained [9]. Crystal structures of indanone derivatives typically reveal planar conformations with minimal deviation from planarity, confirming the extended conjugation present in these systems [9]. The fluorine atoms in 5,6-difluoro-1-indanone derivatives typically adopt positions that minimize steric interactions while maximizing electronic stabilization [8].

Position-Specific Modifications

C-2 Functionalization Strategies

The C-2 position of 5,6-difluoro-1-indanone represents a particularly reactive site for functionalization due to the activating effect of the adjacent carbonyl group [10]. Arylidene substitution at this position has been extensively studied, with particular emphasis on the synthesis of 2-benzylidene-1-indanone derivatives for anti-inflammatory applications [10]. These modifications have demonstrated significant inhibition of inflammatory cytokines including interleukin-6 and tumor necrosis factor-alpha [10].

Aldol condensation reactions provide the primary methodology for C-2 functionalization, typically employing aromatic aldehydes under basic conditions [4]. The electron-withdrawing fluorine substituents enhance the acidity of the C-2 methylene protons, facilitating enolate formation and subsequent nucleophilic attack on aldehyde electrophiles [4]. Titanium trichloride trifluoromethanesulfonate has emerged as an effective catalyst for these transformations, providing excellent yields under mild conditions [4].

Alkyl chain incorporation at the C-2 position has been achieved through various synthetic approaches, including alkylation of preformed enolates and radical-mediated functionalization [11]. These modifications have proven particularly valuable for modulating the lipophilicity and bioavailability of indanone derivatives [10]. Optimization studies have revealed that alkyl chains of 5-7 carbon atoms provide optimal pharmacological properties, balancing membrane permeability with metabolic stability [10].

C-3 Derivatization Approaches

C-3 functionalization of 5,6-difluoro-1-indanone typically involves hydroxylation reactions catalyzed by transition metal complexes [12]. Copper-catalyzed asymmetric hydroxylation has proven particularly effective, providing access to 5,6-difluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one with high enantiomeric excess [12]. These reactions proceed through copper-mediated oxygen insertion, with chiral ligands providing excellent stereocontrol [12].

Biotransformation approaches using naphthalene dioxygenase and toluene dioxygenase have demonstrated regiospecific hydroxylation of indanone substrates [13]. These enzymatic methods provide access to both (R)- and (S)-3-hydroxy-1-indanone derivatives with enantiomeric excesses exceeding 90% [13]. The biocatalytic approach offers advantages in terms of environmental sustainability and reaction selectivity compared to traditional chemical methods [13].

Bromination at the C-3 position represents another important derivatization strategy, typically accomplished using molecular bromine under acidic conditions [14]. The regioselectivity of bromination is influenced by the electronic properties of the fluorine substituents, with halogenation preferentially occurring at positions that maximize stabilization of the resulting carbocation intermediate [14].

Benzenoid Ring Modifications

Modification of the benzenoid ring in 5,6-difluoro-1-indanone encompasses functionalization at the C-4, C-5, C-6, and C-7 positions [10]. These modifications significantly influence the biological activity and physicochemical properties of the resulting derivatives [15]. Hydroxyl group introduction at the C-5 and C-6 positions has been extensively studied for the development of monoamine oxidase-B inhibitors [16].

Methoxy substitution patterns have proven particularly valuable for acetylcholinesterase inhibition, with 5,6-dimethoxy derivatives showing enhanced binding affinity compared to unsubstituted analogs [10]. The spatial arrangement of methoxy groups influences interaction with the peripheral anionic site of the enzyme, providing opportunities for structure-based drug design [17].

Amino group incorporation at the C-7 position has yielded compounds with significant tubulin-binding activity and anticancer properties [18]. These modifications typically involve nucleophilic aromatic substitution reactions, facilitated by the electron-withdrawing nature of the fluorine substituents [19]. The resulting amino derivatives demonstrate enhanced water solubility and improved pharmacokinetic profiles compared to their non-amino counterparts [18].

Table 2. Position-Specific Modifications of 5,6-Difluoro-1-indanone

| Position | Modification Type | Key Examples | Biological Activity |

|---|---|---|---|

| C-2 Functionalization | Arylidene substitution, Alkyl chains | 2-benzylidene-1-indanone derivatives | Anti-inflammatory (IL-6, TNF-α inhibition) |

| C-3 Derivatization | Hydroxy functionalization, Bromination | 3-hydroxy-1-indanone from Cu-catalyzed synthesis | Enhanced lipophilicity and bioavailability |

| C-5 Benzenoid Ring | Hydroxy, Methoxy, Alkoxy groups | 5-hydroxy, 5-methoxy indanone derivatives | MAO-B inhibition, Improved selectivity |

| C-6 Benzenoid Ring | Methoxy, Dimethoxy, Hydroxy substitution | 6-methoxy, 5,6-dimethoxy indanone compounds | AChE inhibition, Metal chelation properties |

| C-7 Benzenoid Ring | Amino groups, Alkoxy chains | 7-amino substituted derivatives | Tubulin binding, Anticancer activity |

Heterocyclic Analogs and Ring Expansions

Nitrogen-Containing Derivatives

Nitrogen-containing heterocyclic analogs of 5,6-difluoro-1-indanone have been developed through various synthetic approaches, with particular emphasis on indazolinone derivatives and pyrazolo-indanone hybrids [20]. These compounds retain the core structural features of the parent indanone while incorporating nitrogen heteroatoms that modulate biological activity and pharmacokinetic properties [21].

Indazolinone derivatives have been synthesized through hydrazine cyclization reactions, where hydrazine derivatives react with appropriately substituted indanone precursors [22]. The tautomeric equilibrium between indazolinone and 3-hydroxyindazole forms has been extensively studied using nuclear magnetic resonance spectroscopy and X-ray crystallography [22]. These studies reveal that the indazolinone form predominates in the solid state, while the 3-hydroxyindazole tautomer is favored in polar solvents [22].

Triazolo-pyridazino-indole scaffolds represent more complex nitrogen-containing analogs, synthesized through multicomponent reactions involving triazole precursors and indole derivatives [23]. These heterocyclic systems demonstrate enhanced binding affinity for DNA and exhibit significant cytotoxic activity against various cancer cell lines [23]. X-ray crystal structure analysis reveals twisted conformations between the triazole and indole rings, with dihedral angles ranging from 4.94° to 12.65° [23].

Pyrazolo[1,5-a]pyridine derivatives incorporating indanone structural elements have been developed for their anticancer properties [24]. These compounds are typically synthesized through sequential multicomponent reactions of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate [24]. Structure-activity relationship studies indicate that methoxy substituents at positions 6 and 7 of the indanone ring are crucial for antiproliferative and antimetastatic activities [24].

Oxygen-Containing Analogs

Oxygen-containing heterocyclic analogs of 5,6-difluoro-1-indanone include benzofuranone derivatives, chromene analogs, and lactone-fused indanone compounds [18]. These structural modifications introduce additional hydrogen bonding capacity and altered electronic properties that influence biological activity and molecular recognition.

Benzofuranone analogs have been synthesized through oxidative cyclization reactions, where phenolic precursors undergo intramolecular cyclization to form the fused furanone ring system. The synthetic approach typically involves [2+2] photoaddition of enol ethers followed by β-scission of alkoxyl radicals, providing access to functionalized benzocycloheptane and benzocyclooctane ring systems.

Chromene derivatives incorporating the indanone core structure have been developed for antioxidant applications. These compounds demonstrate significant inhibition of NADPH oxidase activity and exhibit protective effects against oxidative stress. The chromene ring system provides additional sites for hydrogen bonding interactions, enhancing binding affinity for target proteins.

Lactone-fused indanone compounds have been obtained as byproducts in ring expansion reactions involving cyclobutanol intermediates. These γ-lactone derivatives arise from transannular bonding between the carbonyl oxygen and cationic centers generated during radical-mediated ring expansion processes. The lactone functionality imparts enhanced water solubility and improved pharmacokinetic properties.

Sulfur-Containing Variants

Sulfur-containing analogs of 5,6-difluoro-1-indanone encompass thiophene-indanone derivatives, thienoindole compounds, and sulfur-bridged heterocyclic systems. These modifications exploit the bioisosteric relationship between thiophene and benzene rings, providing access to analogs with altered electronic properties and biological activities.

Thiophene-indanone analogs have been synthesized through multicomponent reactions connecting ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and various active methylene reagents. The resulting thiophene derivatives demonstrate significant anticancer activity, with amino-thiophene derivatives showing particular potency against A2780 and A2780CP cell lines. The thiophene ring system provides enhanced metabolic stability compared to corresponding benzene analogs.

Thienoindole derivatives represent more complex sulfur-containing heterocycles that combine the indole and thiophene structural motifs. These compounds are typically synthesized through metal-free cyclization reactions involving sulfur-containing precursors and demonstrate broad-spectrum biological activities including antituberculosis, antifungal, and antibacterial properties. The fused thiophene-indole system provides opportunities for π-π stacking interactions that enhance binding affinity for biological targets.

Ring expansion methodologies have been applied to generate sulfur-containing variants through insertion of carbon atoms into indene precursors. Photoredox-catalyzed ring expansion using α-iodonium diazo compounds provides access to 2-functionalized naphthalenes incorporating sulfur-containing substituents. These methods tolerate various functional groups including thiophene rings and demonstrate excellent yields under mild reaction conditions.

Table 3. Heterocyclic Analogs and Ring Expansions of 5,6-Difluoro-1-indanone

| Analog Type | Examples | Synthesis Methods | Applications |

|---|---|---|---|

| Nitrogen-containing | Indazolinone derivatives, Pyrazolo-indanone hybrids, Triazolo-pyridazino-indole scaffolds | Hydrazine cyclization, Multicomponent reactions, Ring closure with nitrogen nucleophiles | Antituberculosis, Anticancer, Acetylcholinesterase inhibition |

| Oxygen-containing | Benzofuranone analogs, Chromene derivatives, Lactone-fused indanones | Oxidative cyclization, Intramolecular cyclization, Oxygen insertion reactions | Antioxidant activity, Photovoltaic applications, Anti-inflammatory |

| Sulfur-containing | Thiophene-indanone analogs, Thienoindole derivatives, Sulfur-bridged indanone compounds | Thiophene ring construction, Sulfur incorporation via isothiocyanates, Ring expansion methods | Antibacterial, Antifungal, Organic electronics |